Cas no 126325-50-6 (2-bromo-4-methyl-pyridin-3-amine)
2-bromo-4-methyl-pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-2-bromo-4-picoline
- 3-Amino-2-bromo-4-methylpyridine
- 2-BROMO-4-METHYLPYRIDIN-3-AMINE
- 2-bromo-3-amino-4-methylpyridine
- 2-BROMO-3-AMINO-4-PICOLINE
- 3-Pyridinamine,2-bromo-4-methyl-
- 2-Bromo-4-methyl-3-pyridinamine
- 2-broMo-4-Methyl-3-aMinopyridine
- 3-Pyridinamine, 2-bromo-4-methyl-
- 2-bromo-4-methyl-3-pyridylamine
- PubChem1238
- Jsp001678
- RQGNAHOAQQVKDE-UHFFFAOYSA-N
- 2-bromo-4-methylpyridin-3-amine;
- 2-bromo-4-methyl-pyridin-3-amine
- EBD52698
- SBB051805
- SY017763
- CS-W000834
- AB17559
- AKOS005145596
- PS-4820
- MFCD04112497
- SCHEMBL1970475
- DTXSID40560032
- 126325-50-6
- W-205241
- AC-030
- FT-0602011
- EN300-108343
- AM20061860
- DB-003078
-
- MDL: MFCD04112497
- Inchi: 1S/C6H7BrN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3
- InChI Key: RQGNAHOAQQVKDE-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C)C=CN=1)N
Computed Properties
- Exact Mass: 185.97900
- Monoisotopic Mass: 185.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9
- XLogP3: 1.6
Experimental Properties
- Density: 1.593
- Boiling Point: 308°C at 760 mmHg
- Flash Point: 140.1°C
- Refractive Index: 1.617
- PSA: 38.91000
- LogP: 2.31590
2-bromo-4-methyl-pyridin-3-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
2-bromo-4-methyl-pyridin-3-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-bromo-4-methyl-pyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 070854-1g |
3-Amino-2-bromo-4-methylpyridine, 97% |
126325-50-6 | 97% | 1g |
$22.00 | 2023-09-08 | |
| Matrix Scientific | 070854-5g |
3-Amino-2-bromo-4-methylpyridine, 97% |
126325-50-6 | 97% | 5g |
$74.00 | 2023-09-08 | |
| Matrix Scientific | 070854-25g |
3-Amino-2-bromo-4-methylpyridine, 97% |
126325-50-6 | 97% | 25g |
$222.00 | 2023-09-08 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A180938-1g |
2-bromo-4-methyl-pyridin-3-amine |
126325-50-6 | 97% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A180938-25g |
2-bromo-4-methyl-pyridin-3-amine |
126325-50-6 | 97% | 25g |
¥479.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A180938-5g |
2-bromo-4-methyl-pyridin-3-amine |
126325-50-6 | 97% | 5g |
¥99.90 | 2023-09-04 | |
| Fluorochem | 045046-1g |
3-Amino-2-bromo-4-methylpyridine |
126325-50-6 | 98% | 1g |
£19.00 | 2022-03-01 | |
| Fluorochem | 045046-5g |
3-Amino-2-bromo-4-methylpyridine |
126325-50-6 | 98% | 5g |
£68.00 | 2022-03-01 | |
| Fluorochem | 045046-10g |
3-Amino-2-bromo-4-methylpyridine |
126325-50-6 | 98% | 10g |
£110.00 | 2022-03-01 | |
| Fluorochem | 045046-25g |
3-Amino-2-bromo-4-methylpyridine |
126325-50-6 | 98% | 25g |
£242.00 | 2022-03-01 |
2-bromo-4-methyl-pyridin-3-amine Suppliers
2-bromo-4-methyl-pyridin-3-amine Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 2-bromo-4-methyl-pyridin-3-amine
Comprehensive Overview of 2-Bromo-4-methyl-pyridin-3-amine (CAS No. 126325-50-6): Properties, Applications, and Industry Insights
2-Bromo-4-methyl-pyridin-3-amine (CAS No. 126325-50-6) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyridine derivative features a unique molecular structure, combining a methyl group at the 4-position and an amine group at the 3-position of the pyridine ring. Its chemical formula (C6H7BrN2) and molecular weight of 187.04 g/mol make it a versatile intermediate for synthesizing more complex molecules.
The compound's physicochemical properties include a melting point range of 80-85°C and moderate solubility in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO). Researchers value its electron-rich pyridine core, which facilitates various cross-coupling reactions, particularly in palladium-catalyzed transformations such as Suzuki-Miyaura or Buchwald-Hartwig reactions. These characteristics position it as a critical building block in drug discovery programs targeting kinase inhibitors and other biologically active compounds.
Recent trends in medicinal chemistry highlight the growing demand for halogenated pyridines like 2-Bromo-4-methyl-pyridin-3-amine. A 2023 survey of PubMed publications revealed a 40% increase in studies utilizing bromopyridine derivatives compared to 2020, reflecting their importance in developing COVID-19 therapeutics and anticancer agents. The compound's amine functionality allows for straightforward derivatization, enabling rapid structure-activity relationship (SAR) exploration—a key factor driving its adoption in high-throughput screening platforms.
In agrochemical applications, this bromopyridine derivative serves as a precursor for crop protection agents. Its structural motifs appear in several patented fungicides and herbicides, where the bromo substituent enhances binding affinity to target enzymes. Industry reports indicate that pyridine-based agrochemicals account for nearly 25% of newly registered pesticides in 2023, underscoring the commercial relevance of intermediates like CAS 126325-50-6.
From a synthetic methodology perspective, 2-Bromo-4-methyl-pyridin-3-amine demonstrates remarkable utility in metal-organic frameworks (MOFs) construction. Materials scientists exploit its bidentate coordination capability to create luminescent sensors for environmental monitoring—a hot topic in green chemistry circles. The compound's thermal stability also makes it suitable for high-temperature catalysis applications, addressing growing industrial needs for energy-efficient processes.
Quality control of 126325-50-6 typically involves HPLC purity analysis (>98%) and 1H/13C NMR verification. Leading suppliers provide technical data sheets detailing storage conditions (recommended 2-8°C under inert atmosphere) and handling precautions. The global market for such fine chemicals is projected to grow at 6.8% CAGR through 2030, fueled by expanding contract research organizations and generic drug manufacturing in emerging economies.
Environmental considerations surrounding brominated compounds have prompted innovations in green synthesis routes for 2-Bromo-4-methyl-pyridin-3-amine. Recent ACS Sustainable Chemistry publications describe catalytic bromination methods using hydrogen peroxide-based systems, reducing traditional bromine waste by up to 70%. These advancements align with EPA guidelines and respond to pharmaceutical industry demands for eco-friendly intermediates.
For researchers exploring structure-property relationships, computational studies of CAS 126325-50-6 reveal interesting electronic effects. Density functional theory (DFT) calculations show how the methyl group's electron-donating character influences the amine's nucleophilicity—critical knowledge for designing targeted molecular probes. Such computational chemistry insights are increasingly valuable in rational drug design, particularly for central nervous system targets where pyridine scaffolds show high blood-brain barrier permeability.
The patent landscape for 2-Bromo-4-methyl-pyridin-3-amine derivatives shows robust activity, with over 30 new applications filed in 2023 alone. Major pharmaceutical companies are leveraging its scaffold in JAK inhibitor development for autoimmune diseases, while biotech startups utilize it in proteolysis-targeting chimeras (PROTACs)—a breakthrough technology in targeted protein degradation. This dual applicability across traditional and cutting-edge modalities ensures sustained interest in the compound.
Analytical challenges associated with bromopyridine characterization have spurred development of advanced LC-MS methods. A 2023 Journal of Chromatography study presented a novel UHPLC-UV protocol specifically optimized for 126325-50-6 and its common impurities, achieving baseline separation in under 5 minutes. Such methodological refinements are crucial for quality assurance in GMP manufacturing environments where regulatory scrutiny continues to intensify.
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